3,3',4,5'-Tetrachlorobiphenyl

Description

Historical Context of PCB Research and Regulatory Landscape

Commercial production of PCBs began in 1929 and expanded over the following decades. triumvirate.com They were used in a wide array of industrial applications, including as coolants and lubricants in transformers and capacitors, and as plasticizers in paints and sealants. triumvirate.comdcceew.gov.au

Concerns about the toxicity and environmental persistence of PCBs began to emerge in the mid-20th century. Evidence of their harmful effects on wildlife and humans led to increasing scrutiny. triumvirate.comtrediargentina.com.ar A pivotal moment in the regulation of these chemicals was the passage of the Toxic Substances Control Act (TSCA) in the United States in 1976, which effectively banned the manufacture of PCBs in 1979. wordpress.comtriumvirate.com Internationally, the Stockholm Convention on Persistent Organic Pollutants, which entered into force in 2004, listed PCBs for eventual elimination. unep.orgundp.org Despite these regulations, the legacy of their widespread use means that PCBs remain a significant environmental contaminant today. nih.govwikipedia.org

Structural Characteristics of 3,3',4,5'-Tetrachlorobiphenyl in Relation to PCB Congener Research

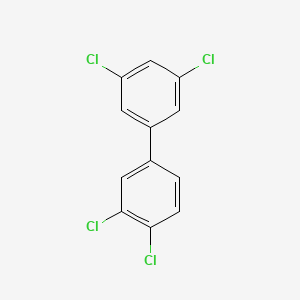

This compound (PCB 79) is a specific congener with the chemical formula C₁₂H₆Cl₄. nih.gov Its structure consists of a biphenyl (B1667301) backbone with four chlorine atoms attached at the 3, 3', 4, and 5' positions of the two phenyl rings. The specific arrangement of these chlorine atoms influences its physical, chemical, and toxicological properties.

The study of individual PCB congeners is crucial because their properties and effects can vary significantly. epri.com Research often focuses on congener-specific analysis to understand the distinct behavior and impacts of each compound, rather than treating PCBs as a single entity. epri.comeurofinsus.com The substitution pattern of chlorine atoms, particularly in the ortho, meta, and para positions, determines the planarity of the molecule, which is a key factor in its toxicological activity.

| Property | Value |

| IUPAC Name | 1,2-dichloro-4-(3,5-dichlorophenyl)benzene |

| Molecular Formula | C₁₂H₆Cl₄ |

| Molecular Weight | 292.0 g/mol |

| CAS Number | 70362-49-1 |

Table 1: Key identifiers for this compound. nih.govbiosynth.com

Rationale for Dedicated Academic Study of this compound

The academic interest in this compound stems from its specific molecular structure and its presence in environmental samples. The pattern of chlorine substitution in PCB 79 places it in a category of PCBs that are of particular toxicological interest.

Research on specific congeners like PCB 79 is essential for several reasons:

Understanding Structure-Activity Relationships: By studying individual congeners, researchers can better understand how the number and position of chlorine atoms influence the compound's behavior and toxicity.

Accurate Risk Assessment: Lumping all PCBs together can lead to inaccurate risk assessments. Congener-specific data allows for a more refined evaluation of the potential harm posed by environmental mixtures. epri.com

Investigating Metabolic Pathways: The metabolism of PCBs can lead to the formation of other toxic compounds, such as hydroxylated PCBs (OH-PCBs). nih.govacs.org Studying the metabolism of specific congeners like PCB 79 provides insight into these transformation processes. For instance, studies have investigated the formation of hydroxylated metabolites of similar tetrachlorobiphenyls. acs.orgnih.gov

Structure

3D Structure

Properties

IUPAC Name |

1,2-dichloro-4-(3,5-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-9-3-8(4-10(14)6-9)7-1-2-11(15)12(16)5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLCTXEMDCZGPCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074155 | |

| Record name | 3,3',4,5'-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41464-48-6 | |

| Record name | PCB 79 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41464-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3',4,5'-Tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041464486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3',4,5'-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',4,5'-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M91OP0SDFT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Research on 3,3 ,4,5 Tetrachlorobiphenyl: Occurrence, Fate, and Transport Dynamics

Environmental Distribution and Persistence of 3,3',4,5'-Tetrachlorobiphenyl

Like other PCBs, this compound is characterized by its high chemical stability and resistance to degradation, which contributes to its persistence in the environment. researchgate.net Its distribution is a result of complex processes involving atmospheric transport, deposition, and partitioning between different environmental compartments.

Atmospheric Transport and Deposition Research

Once released into the atmosphere, PCBs can undergo long-range transport, reaching remote areas far from their original sources. nj.govinchem.orgnih.gov This atmospheric mobility is dependent on the congener's volatility. While specific data for this compound is limited, as a tetrachlorobiphenyl, it is expected to have a moderate vapor pressure, allowing for both partitioning to atmospheric particles and existence in the vapor phase. This dual state facilitates its transport over long distances. researchgate.net

Deposition of this compound from the atmosphere can occur through both wet and dry deposition. Wet deposition involves the removal of the compound from the atmosphere by precipitation (rain or snow), while dry deposition involves the settling of particle-bound or gaseous forms. These depositional processes are key pathways for the entry of this contaminant into aquatic and terrestrial ecosystems.

Aquatic System Dynamics: Water Column and Sediment Interactions

In aquatic environments, the fate of this compound is largely governed by its low water solubility and high affinity for organic matter. gov.bc.ca Consequently, it tends to adsorb strongly to suspended particles and organic matter in the water column. This partitioning behavior significantly influences its transport and bioavailability.

Due to this strong adsorption, a significant portion of this compound in aquatic systems is expected to be found in the sediment. clu-in.org Sediments act as a major sink and long-term reservoir for PCBs, from which they can be slowly released back into the water column through various physical, chemical, and biological processes. The concentration of this compound in sediments can be orders of magnitude higher than in the overlying water, posing a continuous threat to benthic organisms.

Table 1: Illustrative Concentrations of Tetrachlorobiphenyls in Aquatic Environments

Note: Specific concentration data for this compound (PCB 80) is limited. The following table provides a general range of concentrations reported for tetrachlorobiphenyls in various studies to illustrate their potential levels in the environment. Actual concentrations of PCB 80 can vary significantly based on location and historical sources.

| Environmental Matrix | Concentration Range (ng/L or ng/g dry weight) | Region/Study Type |

| Surface Water | Low pg/L to low ng/L | Various Urban and Industrialized Rivers |

| Sediments | Low ng/g to high µg/g | Contaminated Harbors and Rivers |

Terrestrial Soil Compartment Studies

In terrestrial environments, this compound exhibits strong binding to soil organic matter. cwejournal.org This sorption limits its mobility and leaching into groundwater. However, soil erosion can lead to the transport of contaminated soil particles into nearby water bodies, acting as a non-point source of pollution. The persistence of this compound in soil can be on the order of years to decades, depending on environmental conditions and microbial activity. uky.edu

Table 2: General Soil Concentrations of Tetrachlorobiphenyls in Contaminated Areas

| Site Type | Concentration Range (µg/kg dry weight) |

| Industrial Sites | 10 - 1,000 |

| Urban Areas | 1 - 100 |

Bioaccumulation and Biomagnification Research in Ecological Food Webs

Due to its lipophilic (fat-loving) nature, this compound has a high potential for bioaccumulation in the fatty tissues of organisms. greenfacts.orgepa.gov This process begins at the base of the food web, with microorganisms and invertebrates taking up the compound from their environment.

As this compound is transferred up the food chain, its concentration increases at each successive trophic level, a process known as biomagnification. epa.govca.govepa.gov This can lead to significantly elevated concentrations in top predators, such as large fish, marine mammals, and birds of prey. greenfacts.org A study on a grassland food network indicated that PCB-81 (a closely related isomer) had the highest toxicity equivalent concentrations in herdsmen hair samples, highlighting the potential for human exposure through the food chain. nih.gov

Table 3: Illustrative Bioaccumulation Factors (BAFs) and Biomagnification Factors (BMFs) for Tetrachlorobiphenyls

Note: Specific BAF and BMF values for this compound (PCB 80) are not widely reported. The values below are generalized for tetrachlorobiphenyls to demonstrate the concepts of bioaccumulation and biomagnification.

| Organism Type | Trophic Level | Typical BAF/BMF Range (Lipid-Normalized) |

| Zooplankton | 2 | 10^4 - 10^5 |

| Small Fish | 3 | 10^5 - 10^6 |

| Predatory Fish | 4 | >10^6 |

Abiotic Transformation Pathways of this compound in Environmental Matrices

While highly persistent, this compound is not entirely inert in the environment and can undergo slow transformation through abiotic processes.

Photolytic Degradation Mechanisms

Photolysis, or the breakdown of compounds by light, is a significant abiotic degradation pathway for PCBs in the environment, particularly in the atmosphere and surface waters. researchgate.netnih.gov The absorption of ultraviolet (UV) radiation can lead to the cleavage of carbon-chlorine bonds, resulting in the formation of less chlorinated biphenyls.

Research on the photolysis of pentachlorobiphenyls has shown that the removal of chlorine atoms is a primary degradation step. For instance, the photolysis of 3,3',4,4',5-pentachlorobiphenyl (B1202525) can lead to the formation of tetrachlorobiphenyls. epa.gov It is plausible that this compound could be a photoproduct of more highly chlorinated PCBs. The rate and products of photolysis are influenced by various factors, including the presence of sensitizers like dissolved organic matter in water, which can accelerate the degradation process. researchgate.net The specific positions of the chlorine atoms on the biphenyl (B1667301) rings also affect the rate of photolytic dechlorination. researchgate.net

Chemical Transformation Studies (e.g., Reductive Dechlorination in Abiotic Systems)

The chemical transformation of polychlorinated biphenyls (PCBs), including this compound, is a critical area of environmental research. While much of the research has focused on biotic degradation, abiotic processes, particularly reductive dechlorination, play a significant role in the fate of these persistent compounds in anaerobic environments.

Reductive dechlorination involves the removal of chlorine atoms from the biphenyl structure, which is replaced by a hydrogen atom. This process is significant because it typically leads to the formation of less chlorinated congeners that may be more susceptible to further degradation. In abiotic systems, this transformation is often mediated by reduced iron minerals such as magnetite, green rust, and iron sulfides, or by zero-valent iron (ZVI). provectusenvironmental.commicrobe.com These materials can act as electron donors to facilitate the dechlorination of persistent organic pollutants.

While specific studies on the abiotic reductive dechlorination of this compound are not extensively documented, principles can be drawn from studies on other PCB congeners and chlorinated compounds. provectusenvironmental.com The rate and pathway of dechlorination are heavily influenced by the position of the chlorine atoms. For instance, anaerobic bacteria often preferentially remove chlorine atoms from the meta and para positions. researchgate.net

In the case of this compound, which has chlorines at two meta positions (3, 3'), one para position (4), and one additional meta position (5'), it is plausible that abiotic dechlorination would proceed through the removal of these meta or para chlorines. Studies on the biotic dechlorination of a similar congener, 2,3,4,5-tetrachlorobiphenyl, showed preferential removal of the para chlorine, followed by the meta chlorine, leading to the formation of various trichloro- and dichlorobiphenyls. nih.gov A similar stepwise process could be expected in abiotic systems.

Potential Dechlorination Products of this compound

This table illustrates hypothetical dechlorination products based on established principles of PCB degradation. The actual products and their distribution would depend on the specific environmental conditions and the reducing agent involved.

Congener-Specific Environmental Behavior of this compound Compared to Other Tetrachlorobiphenyls

The environmental behavior of a PCB is not uniform across all 209 congeners; it is highly dependent on the number and position of chlorine atoms on the biphenyl rings. nih.gov this compound is a non-ortho-substituted PCB, a structural characteristic that significantly influences its environmental partitioning and persistence compared to its ortho-substituted isomers.

Influence of Chlorination Pattern on Environmental Partitioning

The arrangement of chlorine atoms affects the molecule's physical and chemical properties, such as its polarity, planarity, and water solubility, which in turn govern its partitioning in the environment.

Planarity and Sorption: this compound lacks chlorine atoms in the ortho positions (2, 2', 6, 6'). This absence allows the two phenyl rings to rotate and adopt a planar or near-planar (coplanar) configuration. clu-in.org This planarity is a key feature of so-called "dioxin-like" PCBs. Planar molecules tend to have stronger interactions with flat surfaces, such as sediments and soil organic matter, leading to high sorption coefficients. In contrast, ortho-substituted tetrachlorobiphenyls, like 2,2',5,5'-tetrachlorobiphenyl, are non-planar due to steric hindrance from the bulky chlorine atoms, which affects their sorption behavior.

Octanol-Water Partitioning Coefficient (Kow): The Kow is a measure of a chemical's lipophilicity and is a key parameter for predicting its bioaccumulation potential. Generally, the Kow of PCBs increases with the degree of chlorination. researchgate.net For tetrachlorobiphenyls, while the chlorine number is the same, the substitution pattern causes variations in their Kow values. Coplanar congeners often exhibit strong partitioning into organic phases. The high lipophilicity of PCBs contributes to their tendency to accumulate in the fatty tissues of organisms. nih.gov

Comparative Persistence Across Different Congeners

Persistence, or the resistance of a chemical to degradation, is a defining characteristic of PCBs. However, persistence varies significantly among congeners, with the chlorination pattern being a primary determinant.

Resistance to Degradation: In general, higher chlorinated PCBs are more resistant to degradation than lower chlorinated ones. nih.gov Within the tetrachlorobiphenyl homolog group, the substitution pattern is crucial. Anaerobic reductive dechlorination often targets meta and para chlorines, while aerobic degradation is more effective on congeners with fewer chlorines and unsubstituted carbon atoms. researchgate.net

Impact of Ortho Substitution: The presence of ortho-substituted chlorines can sterically hinder the enzymatic attack required for aerobic degradation, making ortho-substituted congeners generally more persistent in such environments. usda.gov Conversely, non-ortho congeners like this compound, while still highly persistent, may be more susceptible to certain degradation pathways compared to their di-ortho-substituted counterparts. For example, some studies on fungal degradation have noted differential susceptibility between ortho and non-ortho tetrachlorobiphenyls, with the non-ortho 3,3',4,4'-TCB showing negligible mineralization compared to the ortho-substituted 2,2',4,4'-TCB under specific conditions. usda.gov This highlights the complexity of predicting persistence based on structure alone, as the specific degrading organisms and environmental conditions are critical factors.

Comparative Properties of Selected Tetrachlorobiphenyl Congeners

Biotransformation and Degradation Pathways of 3,3 ,4,5 Tetrachlorobiphenyl in Biological and Environmental Systems

Microbial Degradation Research

The microbial degradation of polychlorinated biphenyls (PCBs), including 3,3',4,5'-tetrachlorobiphenyl (PCB 70), is a key area of research for the bioremediation of contaminated environments. Microorganisms have evolved diverse metabolic strategies to break down these persistent organic pollutants. These processes are broadly categorized into anaerobic reductive dechlorination and aerobic oxidative degradation.

Anaerobic Reductive Dechlorination Processes and Enzyme Systems

Under anaerobic conditions, the primary mechanism for the breakdown of highly chlorinated PCBs is reductive dechlorination. This process involves the removal of chlorine atoms from the biphenyl (B1667301) structure, which is replaced by a hydrogen atom. This typically results in the formation of lower-chlorinated congeners that can then be degraded aerobically. uth.grnih.gov Reductive dehalogenases are the key enzymes responsible for this transformation. nih.gov

Research has shown that the removal of chlorine atoms is not random. There is a preference for the dechlorination of meta and para substituted congeners over ortho substituted ones. uth.grpsu.edunih.gov For instance, studies on anaerobic sediment cultures have demonstrated the dechlorination of 2,3,4,5-tetrachlorobiphenyl, where doubly flanked meta and para chlorines were removed to form 2,3,5-trichlorobiphenyl (B1345140) and 2,4,5-trichlorobiphenyl. nih.gov This process is often carried out by specific microbial populations, with bacteria from the phylum Chloroflexi, particularly of the genus Dehalococcoides, being frequently implicated. nih.gov

Aerobic Oxidative Degradation Pathways and Associated Microorganisms

Aerobic degradation of PCBs involves the enzymatic incorporation of oxygen into the biphenyl rings, leading to ring cleavage and eventual mineralization. This process is primarily effective for less chlorinated PCBs, including those generated from anaerobic dechlorination. uth.grnih.gov The initial and rate-limiting step is catalyzed by a multi-component enzyme system called biphenyl dioxygenase (BphA), which is encoded by the bph gene cluster. nih.govfrontiersin.org

A wide range of aerobic bacteria have been identified as capable of degrading PCBs. These are often Gram-negative soil bacteria, including species of Pseudomonas, Acinetobacter, Alcaligenes, Burkholderia, and Rhodococcus. scielo.org.arnih.gov Gram-positive bacteria such as Arthrobacter and Corynebacterium have also been shown to possess PCB-degrading capabilities. scielo.org.ar

The degradation pathway typically proceeds through the formation of a dihydroxy compound, followed by meta-cleavage of the ring, and subsequent breakdown to chlorobenzoic acids. asm.org For example, the degradation of some tetrachlorobiphenyls by Alcaligenes sp. JB1 resulted in the formation of monochlorobenzoates and dichlorobenzoates. uth.gr

The following table summarizes some of the key microorganisms involved in the aerobic degradation of PCBs:

| Bacterial Genus | Key Findings | References |

| Pseudomonas | Capable of utilizing biphenyl as a carbon source and co-metabolizing various PCB congeners. Some strains exhibit 3,4-dioxygenase activity, allowing for the degradation of a wider range of congeners. | uth.gr |

| Acinetobacter | Along with Alcaligenes, demonstrates a relationship between chlorine substitution and biodegradability. researchgate.net | researchgate.net |

| Alcaligenes | Species like Alcaligenes sp. JB1 can degrade some tetrachlorobiphenyls to monochlorobenzoates and dichlorobenzoates. uth.gr | uth.grscielo.org.ar |

| Burkholderia | Burkholderia xenovorans LB400 is a well-characterized PCB degrader with broad congener specificity. | nih.gov |

| Rhodococcus | Members of this genus are frequently isolated from PCB-contaminated sites and show significant degradation capabilities. | nih.gov |

Metabolite Identification in Microbial Transformation Studies

The identification of metabolites is crucial for understanding the degradation pathways of this compound and other PCBs. Various analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS), are employed to identify the intermediate and final products of microbial transformation.

In anaerobic studies, the primary metabolites are lower-chlorinated PCB congeners. For example, the anaerobic dechlorination of 3,3',4,4'-tetrachlorobiphenyl (B1197948) has been shown to produce 3,3',5-trichlorobiphenyl, 2,4,4'-trichlorobiphenyl (B50444), and 3,3'-dichlorobiphenyl, among others. nih.gov

Under aerobic conditions, a wider range of metabolites is formed. The initial oxidation by biphenyl dioxygenase leads to the formation of dihydrodiols, which are then dehydrogenated to form dihydroxybiphenyls. asm.org These catecholic intermediates are then subject to ring cleavage, leading to the formation of chlorinated benzoic acids. asm.org For example, the metabolism of 2,4,4'-trichlorobiphenyl by Acinetobacter sp. P6 was found to proceed through a 2',3'-dihydro-2',3'-diol intermediate, followed by the formation of a 2',3'-dihydroxy compound, and ultimately accumulating a meta-cleavage product and dichlorobenzoic acid. asm.org

Hydroxylated PCBs (OH-PCBs) are also significant metabolites. For instance, in vivo studies with whole poplar plants exposed to 3,3',4,4'-tetrachlorobiphenyl identified 6-hydroxy-3,3',4,4'-tetrachlorobiphenyl (6-OH-CB77) as a metabolite. acs.org Animal studies have also identified various hydroxylated metabolites of this congener, including 4-hydroxy-3,3',4',5-tetrachlorobiphenyl (4-OH-CB79) and 5-hydroxy-3,3',4,4'-tetrachlorobiphenyl (5-OH-CB77). acs.orgnih.gov

The following table presents some of the identified metabolites of tetrachlorobiphenyls from various microbial and biological systems:

| Parent Compound | Metabolite | System/Organism | References |

| 3,3',4,4'-Tetrachlorobiphenyl | 3,3',5-Trichlorobiphenyl | Anaerobic sediment | nih.gov |

| 3,3',4,4'-Tetrachlorobiphenyl | 2,4,4'-Trichlorobiphenyl | Anaerobic sediment | nih.gov |

| 3,3',4,4'-Tetrachlorobiphenyl | 3,3'-Dichlorobiphenyl | Anaerobic sediment | nih.gov |

| 2,4,4'-Trichlorobiphenyl | Dichlorobenzoic acid | Acinetobacter sp. P6 | asm.org |

| 3,3',4,4'-Tetrachlorobiphenyl | 6-hydroxy-3,3',4,4'-tetrachlorobiphenyl (6-OH-CB77) | Poplar plants | acs.org |

| 3,3',4,4'-Tetrachlorobiphenyl | 4-hydroxy-3,3',4',5-tetrachlorobiphenyl (4-OH-CB79) | Catfish, Mice | nih.gov |

| 3,3',4,4'-Tetrachlorobiphenyl | 5-hydroxy-3,3',4,4'-tetrachlorobiphenyl (5-OH-CB77) | Catfish, Mice | nih.gov |

Influence of Chlorine Substitution on Microbial Degradability

The number and position of chlorine atoms on the biphenyl rings profoundly influence the susceptibility of a PCB congener to microbial degradation. Several general relationships have been observed:

Degree of Chlorination: The rate of degradation generally decreases as the number of chlorine atoms increases. researchgate.netnih.govasm.org PCB isomers with more than four chlorines are typically less susceptible to aerobic degradation. researchgate.netnih.govasm.org

Ortho Substitution: The presence of chlorine atoms at the ortho positions (2, 2', 6, 6') significantly hinders aerobic degradation. uth.grresearchgate.netnih.gov PCBs with two chlorines on the ortho position of a single ring (e.g., 2,6-) or on both rings (e.g., 2,2'-) exhibit very poor degradability. researchgate.netnih.gov

Chlorine Distribution: PCBs with all chlorine atoms on a single ring are generally degraded faster than those with the same number of chlorines distributed across both rings. researchgate.netnih.gov

Preferential Ring Fission: Microbial attack and subsequent ring fission preferentially occur on the non-chlorinated or less-chlorinated ring. researchgate.netnih.gov

These structural factors affect the ability of microbial enzymes, particularly biphenyl dioxygenase, to access and oxidize the biphenyl molecule. The steric hindrance caused by chlorine atoms, especially at the ortho positions, can prevent the enzyme from binding to its substrate. uth.gr

Fungal Biotransformation Studies

Fungi, particularly white-rot fungi, represent another important group of microorganisms capable of degrading PCBs. Their ability to produce powerful, non-specific extracellular lignin-modifying enzymes allows them to attack a wide range of recalcitrant organic pollutants. psu.edu

White Rot Fungi (e.g., Phanerochaete chrysosporium) Metabolism

Phanerochaete chrysosporium is one of the most extensively studied white-rot fungi for the degradation of environmental pollutants. psu.edu Studies have shown its ability to degrade various PCB congeners. However, the extent of degradation is also influenced by the congener's structure.

Research on the degradation of 3,3',4,4'-tetrachlorobiphenyl by P. chrysosporium has shown negligible mineralization. nih.govnih.govusda.gov This is in contrast to less chlorinated congeners like 4,4'-dichlorobiphenyl, which can be extensively degraded and even mineralized by this fungus. nih.govnih.govusda.gov This suggests that, similar to bacteria, the degree and pattern of chlorination affect the degradability by P. chrysosporium. nih.gov

The degradation of PCBs by white-rot fungi is attributed to their extracellular lignin-degrading enzyme system, which includes lignin (B12514952) peroxidases (LiP), manganese-dependent peroxidases (MnP), and laccases. psu.edu These enzymes generate highly reactive radicals that can non-specifically oxidize a wide range of compounds, including PCBs. psu.edu

While complete mineralization of highly chlorinated PCBs by P. chrysosporium may be limited, it can still transform them. For example, some studies have reported the formation of hydroxylated metabolites. usda.gov Other white-rot fungi, such as Trametes versicolor, have also shown the ability to degrade PCB mixtures. epa.govneliti.com

Fungal Enzyme Systems Involved in PCB Biotransformation

The biotransformation of polychlorinated biphenyls (PCBs) by fungi, particularly white-rot fungi, is a subject of significant research due to their potential in bioremediation. These fungi possess powerful, non-specific extracellular enzyme systems capable of degrading a wide array of persistent organic pollutants, including PCBs.

The primary enzymes implicated in the degradation of PCBs by white-rot fungi are lignin-modifying enzymes (LMEs). unict.itvu.nl This group includes lignin peroxidase (LiP), manganese peroxidase (MnP), and laccase (Lac). unict.itlakeheadu.ca These enzymes are secreted by the fungi to break down lignin, a complex polymer in plant cell walls, but they can also co-metabolically degrade various environmental pollutants. vu.nlnih.govosti.gov The catalytic action of LMEs can oxidize a broad spectrum of phenolic and non-phenolic compounds. unict.it

Studies on the white-rot fungus Phanerochaete chrysosporium have shown its capability to degrade several PCB congeners. nih.govosti.gov However, the extent of degradation is highly dependent on the degree and pattern of chlorination. Research on 3,3',4,4'-tetrachlorobiphenyl (PCB 77), a close isomer of this compound, revealed negligible mineralization by P. chrysosporium compared to lower chlorinated biphenyls like 4,4'-dichlorobiphenyl. nih.govusda.gov This suggests that higher chlorinated congeners are more recalcitrant to degradation by this species. nih.govusda.gov

In contrast, other fungal species have demonstrated the ability to transform more complex PCBs. The white-rot fungus Phlebia brevispora has been shown to degrade several toxic coplanar PCBs, including 3,3',4,4'-tetrachlorobiphenyl. researchgate.net The metabolic process involves the formation of methoxylated metabolites, indicating a different degradation pathway compared to the simple hydroxylation seen in other organisms. researchgate.net The ability of various fungal strains to metabolize PCBs without the direct involvement of ligninolytic enzymes has also been reported, suggesting the existence of other enzymatic pathways, such as those involving cytochrome P450 monooxygenases. d-nb.infodntb.gov.ua

Table 1: Fungal Species and Enzyme Systems in PCB Biotransformation

| Fungal Species | Enzyme System | Target PCB Congener(s) | Key Findings | Reference(s) |

|---|---|---|---|---|

| Phanerochaete chrysosporium | Lignin-modifying enzymes (LiP, MnP) | 3,3',4,4'-Tetrachlorobiphenyl | Negligible mineralization compared to lower chlorinated PCBs. | nih.govnih.govusda.gov |

| Phlebia brevispora | Not specified (Metabolites suggest oxygenase activity) | 3,3',4,4'-Tetrachlorobiphenyl | Degraded the congener to form methoxylated metabolites. | researchgate.net |

| Pleurotus ostreatus | Extracellular enzymes (Laccase, MnP) | Various mono- to tri-chlorinated PCBs | Effective degradation of even higher chlorinated congeners. | cevooh.cz |

Plant Metabolism (Phytotransformation) of this compound

Plants can absorb, translocate, and metabolize various organic pollutants from the environment, a process known as phytotransformation. nih.gov The metabolism of PCBs in plants is often described by the "green liver" model, which draws parallels to the detoxification pathways in animal livers. nih.govresearchgate.net This process generally involves three phases: transformation (Phase I), conjugation (Phase II), and compartmentation (Phase III). researchgate.netresearchgate.net

Research on the phytotransformation of tetrachlorobiphenyls has often utilized the isomer 3,3',4,4'-tetrachlorobiphenyl (PCB 77) as a model compound. Studies using whole poplar plants (Populus deltoides × nigra) have demonstrated that these plants can rapidly metabolize PCB 77 after uptake from a hydroponic solution. acs.orgnih.gov

Hydroxylation Metabolites and Pathways in Whole Plants

The initial step in the plant metabolism of PCBs is typically an oxidation reaction, catalyzed by enzymes such as cytochrome P450 monooxygenases, leading to the formation of hydroxylated metabolites (OH-PCBs). nih.govresearchgate.net

In studies with poplar plants exposed to PCB 77, several hydroxylated metabolites were identified. The primary metabolite found was 6-hydroxy-3,3',4,4'-tetrachlorobiphenyl (6OH-CB77), which was detected in the roots, bark, and wood of the plants. nih.govnih.gov A minor product, 5-hydroxy-3,3',4,4'-tetrachlorobiphenyl (5OH-CB77), was detected only in the roots, at concentrations approximately ten times lower than 6OH-CB77. nih.govnih.gov The formation of multiple hydroxylated isomers from a single PCB congener suggests that the metabolic pathway proceeds through an epoxide intermediate, which can then rearrange to form different hydroxylated products. nih.govnih.govd-nb.info

Table 2: Hydroxylated Metabolites of 3,3',4,4'-Tetrachlorobiphenyl (PCB 77) in Poplar Plants

| Metabolite | Chemical Name | Location in Plant | Relative Abundance | Reference(s) |

|---|---|---|---|---|

| 6OH-CB77 | 6-hydroxy-3,3',4,4'-tetrachlorobiphenyl | Roots, Bark, Wood | Major | nih.govnih.gov |

| 5OH-CB77 | 5-hydroxy-3,3',4,4'-tetrachlorobiphenyl | Roots | Minor | nih.govnih.gov |

Conjugation Reactions in Plant Tissues (e.g., Glucuronide, Sulfate)

Following hydroxylation (Phase I), the resulting OH-PCBs can undergo conjugation (Phase II) with endogenous molecules like sugars (e.g., glucose) or amino acids (e.g., glutathione). researchgate.netresearchgate.net This process increases the water solubility of the metabolites, facilitating their transport and sequestration within the plant, often in the vacuole or cell wall. researchgate.netresearchgate.net

The enzymes responsible for these reactions include glycosyltransferases and glutathione (B108866) S-transferases (GSTs). mdpi.com For example, studies have shown that monohydroxylated PCBs can form glycosylated adducts in carrots. mdpi.com However, research specifically investigating the conjugation of this compound or its close isomers is limited. In a study involving poplar and switchgrass exposed to PCB 77, sulfur-containing metabolites, which would result from glutathione conjugation, were investigated but not detected. acs.org This suggests that the dominant conjugation pathway for this specific congener in these plant species may not involve sulfur.

Dechlorination and Rearrangement of Chlorine Atoms in Plants

An unexpected finding in the study of PCB metabolism in plants was the observation of dechlorination and the rearrangement of chlorine atoms. acs.org In poplar plants exposed to 3,3',4,4'-tetrachlorobiphenyl, dechlorination products were detected in the plant roots and the surrounding nutrient solution. acs.org This indicates that plants may possess enzymatic systems capable of removing chlorine atoms from the biphenyl structure, a critical step in the detoxification of these persistent compounds. While reductive dechlorination is a well-known process in anaerobic bacteria, its occurrence in plants represents a significant area for further research. acs.orgoup.com

Species-Specific Differences in Phytometabolism

The ability of plants to metabolize PCBs varies significantly between different species. researchgate.netacs.org This specificity is likely due to differences in their respective enzyme systems.

A comparative study between hybrid poplar (Populus deltoides × nigra) and switchgrass (Panicum virgatum) exposed to 3,3',4,4'-tetrachlorobiphenyl highlighted these differences. While the poplar plants were able to hydroxylate the PCB congener, switchgrass did not produce detectable levels of hydroxylated metabolites. acs.org This indicates that the enzymatic machinery required for this initial transformation step is present and active in poplar but may be absent or inactive in switchgrass under the experimental conditions. acs.org

Furthermore, in vitro studies using cell cultures from various plant species, including tomato (Lycopersicum esculentum), lettuce (Lactuca sativa), and Paul's Scarlet rose (Rosa spp.), have shown that only a subset of these were capable of hydroxylating PCB 77. acs.org These findings underscore that the phytometabolic capacity for PCBs is not a universal trait among plants and is highly dependent on the specific species. acs.orgfrontiersin.org

Comparative Biochemical Metabolism in Model Organisms (Excluding Clinical Human Data)

The metabolism of 3,3',4,5'-tetrachlorobhenyl and its isomers varies significantly across different biological organisms, reflecting differences in their cytochrome P450 (CYP) enzyme profiles and other detoxification systems. wikipedia.org

In Rats: The metabolism of 3,3',4,4'-tetrachlorobiphenyl (PCB 77) has been studied in rats. The predominant route of metabolism is hydroxylation via arene oxide intermediates. nih.gov The major metabolites identified in rats are 4'-hydroxy-3,3',4,5'-tetrachlorobiphenyl (4'OH-CB79) and 5-hydroxy-3,3',4,4'-tetrachlorobiphenyl (5OH-CB77). acs.orgnih.gov This contrasts with the metabolic profile in poplar plants, where 6-hydroxy-3,3',4,4'-tetrachlorobiphenyl is the main product and 4'OH-CB79 is not detected at all. nih.govnih.gov The closely related and more toxic congener, 3,3',4,4',5-pentachlorobiphenyl (B1202525) (PCB 126), is known to be a potent inducer of hepatic CYP1A1 and CYP1A2 enzymes in rats. oup.comnih.gov This induction significantly alters the metabolism of other substances and is a key mechanism of its toxicity. oup.comoup.com PCB 126 itself is sequestered in the liver, binding to CYP1A2, and has a long biological half-life. oup.com

Table 3: Comparative Metabolites of 3,3',4,4'-Tetrachlorobiphenyl (PCB 77)

| Organism | Major Hydroxylated Metabolite(s) | Minor Hydroxylated Metabolite(s) | Reference(s) |

|---|---|---|---|

| Poplar Plant (Populus deltoides × nigra) | 6-hydroxy-3,3',4,4'-tetrachlorobiphenyl (6OH-CB77) | 5-hydroxy-3,3',4,4'-tetrachlorobiphenyl (5OH-CB77) | nih.govnih.gov |

| Rat (Rattus norvegicus) | 4'-hydroxy-3,3',4,5'-tetrachlorobiphenyl (4'OH-CB79), 5-hydroxy-3,3',4,4'-tetrachlorobiphenyl (5OH-CB77) | 2-hydroxy-3,3',4,4'-tetrachlorobiphenyl (2OH-CB77), 6-hydroxy-3,3',4,4'-tetrachlorobiphenyl (6OH-CB77) | acs.orgnih.gov |

Hepatic Microsomal Enzyme Systems (e.g., Cytochrome P450) and Metabolite Formation

The initial and rate-limiting step in the metabolism of tetrachlorobiphenyls is primarily catalyzed by the cytochrome P450 (CYP) monooxygenase system located in the hepatic microsomes of the liver. iarc.fr This enzyme system introduces an oxygen atom into the biphenyl structure, typically forming reactive arene oxide intermediates. scispace.com These epoxides can then undergo spontaneous rearrangement to form hydroxylated metabolites or be further processed by other enzymes. scispace.comacs.org

The specific isoforms of the CYP superfamily involved in the metabolism of tetrachlorobiphenyls can vary, influencing the rate and profile of metabolite formation. For instance, the metabolism of 3,3',4,4'-tetrachlorobiphenyl (PCB 77), a structurally related and well-studied congener, has been shown to be mediated by CYP1A subfamily enzymes. kobe-u.ac.jp Induction of CYP1A enzymes, for example by 3-methylcholanthrene, has been demonstrated to increase the formation of hydroxylated metabolites of PCB 77 in rats. kobe-u.ac.jp The activity of these enzymes is crucial as it converts the lipophilic parent PCB into more polar metabolites that can be more readily excreted from the body. t3db.ca The rate of metabolism is generally dependent on the chlorination pattern, with congeners having unsubstituted carbon atoms, particularly in the meta and para positions, being more susceptible to hydroxylation. iarc.fr

Role of Glutathione S-Transferase in Conjugation

Following the initial oxidation by cytochrome P450 enzymes, the resulting electrophilic intermediates, such as arene oxides, can be conjugated with endogenous molecules to facilitate their detoxification and excretion. Glutathione S-transferases (GSTs) are a key family of Phase II detoxification enzymes that catalyze the conjugation of these reactive metabolites with the tripeptide glutathione (GSH). acs.orgresearchgate.netmdpi.com

This conjugation reaction, which involves the formation of a thioether bond between the electrophilic center of the PCB metabolite and the sulfhydryl group of glutathione, results in the formation of a more water-soluble and less reactive glutathione conjugate. acs.orgmdpi.com This process is a critical detoxification pathway, as it prevents the reactive intermediates from binding to cellular macromolecules like DNA, RNA, and proteins, which could otherwise lead to cellular damage and toxicity. scispace.com The resulting glutathione conjugates can be further metabolized through the mercapturic acid pathway, ultimately leading to their excretion in bile and urine. acs.orgresearchgate.net Studies on rainbow trout have shown that exposure to 3,3',4,4'-tetrachlorobiphenyl leads to an enhancement of GST activity in the liver, highlighting the importance of this pathway in the response to PCB exposure. nih.gov

Identification of Hydroxylated and Methylsulfonyl Metabolites

The biotransformation of this compound and its isomers leads to the formation of various metabolites, primarily hydroxylated and methylsulfonyl derivatives. Hydroxylated PCBs (OH-PCBs) are direct products of cytochrome P450-mediated oxidation. nih.gov For the related congener 3,3',4,4'-tetrachlorobiphenyl, several hydroxylated metabolites have been identified in various species, including 4'-hydroxy-3,3',4,5'-tetrachlorobiphenyl, 5-hydroxy-3,3',4,4'-tetrachlorobiphenyl, and 6-hydroxy-3,3',4,4'-tetrachlorobiphenyl. nih.govmarineinfo.org

Methylsulfonyl PCBs (MeSO2-PCBs) are secondary metabolites formed from the glutathione conjugates. acs.org The initial glutathione adduct is processed through the mercapturic acid pathway, leading to a cysteine conjugate that can be cleaved by a C-S lyase. The resulting thiol is then methylated to form a methylthio-PCB, which can be further oxidized to the corresponding methylsulfinyl- and methylsulfonyl-PCB. researchgate.net The formation of these MeSO2-PCBs is structure-dependent, with a preference for PCBs that have vicinal hydrogens at the meta and para positions of the aromatic ring. acs.org In bowhead whales, 4-MeSO2-CB-70 has been identified as an abundant methylsulfonyl metabolite. north-slope.org

Table 1: Identified Metabolites of Tetrachlorobiphenyls

| Parent Compound | Metabolite Class | Identified Metabolites |

|---|---|---|

| 3,3',4,4'-Tetrachlorobiphenyl | Hydroxylated | 4'-Hydroxy-3,3',4,5'-tetrachlorobiphenyl acs.orgnih.govnih.gov |

| 5-Hydroxy-3,3',4,4'-tetrachlorobiphenyl acs.orgnih.govnih.gov | ||

| 6-Hydroxy-3,3',4,4'-tetrachlorobiphenyl acs.orgnih.govnih.gov | ||

| 2-Hydroxy-3,3',4,4'-tetrachlorobiphenyl acs.org |

Species-Specific Metabolic Profiles and Rates

Significant variations in the metabolic profiles and rates of tetrachlorobiphenyls exist among different species, which can be attributed to differences in the expression and activity of metabolic enzymes like cytochrome P450s and GSTs. iarc.fr

A comparative study on the in vitro metabolism of 3,3',4,4'-tetrachlorobiphenyl using liver microsomes from various wildlife species and rats revealed that mammals and birds were capable of metabolizing the compound, whereas fish showed no metabolic activity despite having elevated EROD (a marker of CYP1A activity) levels. nih.govmarineinfo.org Furthermore, the ratio of the different hydroxylated metabolites formed varied among the species studied. nih.govmarineinfo.org

Another study investigating the effects of P450 inducers on the metabolism of tetrachlorobiphenyls in rats, guinea pigs, and hamsters demonstrated clear species-specific differences. nih.gov For instance, liver microsomes from 3-methylcholanthrene-treated hamsters showed hydroxylase activity towards 3,3',4,4'-tetrachlorobiphenyl, while microsomes from treated guinea pigs did not. nih.gov The formation of specific hydroxylated metabolites of other tetrachlorobiphenyl isomers also varied significantly among the three species, indicating that different P450 isoforms are involved in the metabolism in each species. nih.govresearchgate.net These species-specific differences in metabolism are a critical factor in determining the toxicokinetics and susceptibility of different organisms to PCB toxicity. iarc.frresearchgate.net

Table 2: Comparative Species Metabolism of 3,3',4,4'-Tetrachlorobiphenyl

| Species | Metabolic Capability | Key Findings | Reference |

|---|---|---|---|

| Rat (Wistar) | Active | Metabolizes to hydroxylated derivatives. Activity can be induced by P450 inducers like 3-methylcholanthrene. | nih.govnih.gov |

| Guinea Pig (Hartley) | No Activity | Liver microsomes showed no hydroxylase activity towards 3,3',4,4'-TCB, even after treatment with P450 inducers. | nih.gov |

| Hamster (Golden Syrian) | Active | Showed hydroxylase activity, though less than rats. Activity inducible by 3-methylcholanthrene. | nih.gov |

| Harbour Porpoise | Active | Able to metabolize TCB. | nih.govmarineinfo.org |

| Harbour Seal | Active | Able to metabolize TCB. | nih.govmarineinfo.org |

| Common Tern | Active | Able to metabolize TCB. | nih.govmarineinfo.org |

| Eider Duck | Active | Able to metabolize TCB. | nih.govmarineinfo.org |

| Rainbow Trout | No Activity | No TCB metabolism observed in liver microsomes. | nih.govmarineinfo.org |

| Flounder | No Activity | No TCB metabolism observed in liver microsomes. | nih.govmarineinfo.org |

Mechanistic Biochemical and Ecotoxicological Investigations of 3,3 ,4,5 Tetrachlorobiphenyl

Interactions with Aryl Hydrocarbon Receptor (AhR) and Downstream Signaling in Experimental Systems

3,3',4,4'-Tetrachlorobiphenyl (B1197948) (PCB 77) is a well-studied polychlorinated biphenyl (B1667301) (PCB) congener known for its biological activity, which is primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR). oup.comoup.com The AhR is a ligand-activated transcription factor that regulates the expression of a wide range of genes, including those involved in xenobiotic metabolism.

The ability of PCB congeners to bind to and activate the AhR is highly dependent on their molecular structure. A key determinant for high-affinity binding is a coplanar or flat conformation, which allows the molecule to fit into the ligand-binding pocket of the receptor. 3,3',4,4'-Tetrachlorobiphenyl lacks chlorine substitutions in the ortho positions (positions 2, 2', 6, and 6'), which allows the two phenyl rings to rotate and adopt a planar structure. This planarity is a critical feature shared with other potent AhR agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD).

Research has demonstrated that non-ortho-substituted PCBs, such as 3,3',4,4'-tetrachlorobiphenyl, act as full agonists for the AhR and exhibit high intrinsic efficacy. nih.gov The binding affinities of PCBs for the AhR are influenced by their physicochemical properties, including lipophilicity, electron affinity, and entropy. researchgate.net Studies using recombinant cell lines have confirmed that PCB 77 induces AhR-controlled gene expression, a hallmark of potent AhR agonists. nih.gov In contrast, PCBs with ortho-substitutions are generally non-planar and show much lower affinity for the AhR, highlighting the strict structure-activity relationship for this interaction. nih.gov

| Compound | Structural Feature | AhR Agonist Activity | Intrinsic Efficacy |

|---|---|---|---|

| 3,3',4,4'-Tetrachlorobiphenyl (PCB 77) | Non-ortho substituted (Coplanar) | Full Agonist | High |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | Planar | Full Agonist | High |

| Mono-ortho substituted PCBs (e.g., PCB 105, 118) | One ortho chlorine | Weak Partial Agonist / Antagonist | Low to None |

| Di-ortho substituted PCBs (e.g., PCB 128) | Two or more ortho chlorines | Competitive Antagonist | None |

Upon binding of 3,3',4,4'-tetrachlorobiphenyl to the AhR, the ligand-receptor complex translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as dioxin responsive elements (DREs) in the promoter regions of target genes, leading to their transcriptional activation. nih.gov Among the most well-characterized downstream effects of AhR activation is the potent induction of cytochrome P450 (CYP) enzymes, particularly members of the CYP1A subfamily. whoi.edu

Numerous studies in various model organisms have demonstrated the ability of 3,3',4,4'-tetrachlorobiphenyl to induce CYP1A enzymes:

Fish: In the dab (Limanda limanda), oral administration of PCB 77 resulted in a two- to six-fold induction of CYP1A protein levels and associated 7-ethoxyresorufin O-deethylase (EROD) activity in the liver. nih.gov Similarly, carp from a PCB-contaminated river showed significantly increased levels of hepatic CYP1A mRNA. researchgate.net

Rodents: In wild-type mouse hepatoma (Hepa1c1c7) cells, PCB 77 was shown to induce EROD activity. nih.gov Recombinant rat CYP1A1 has been shown to actively metabolize PCB 77, producing hydroxylated and dechlorinated byproducts. nih.govkobe-u.ac.jp

Cell Lines: In PLHC-1 fish hepatoma cells, non-ortho-substituted PCBs, including PCB 77, were shown to be potent inducers of CYP1A. nih.gov

This induction of CYP enzymes is a sensitive biomarker of exposure to AhR agonists and represents a key mechanistic step in the toxicological effects of compounds like 3,3',4,4'-tetrachlorobiphenyl.

Neurological and Neurochemical Impact Studies in Model Organisms (e.g., Catecholamine Systems)

Direct research specifically investigating the impact of 3,3',4,5'-Tetrachlorobiphenyl on catecholamine systems in model organisms is limited in the available scientific literature. However, studies on closely related polychlorinated biphenyl (PCB) congeners provide some insight into the potential neurological and neurochemical effects. For instance, a subchronic toxicity study in Sprague-Dawley rats investigating the effects of 3,3',4,4',5-pentachlorobiphenyl (B1202525) (PCB 126) reported no statistically significant changes in the concentrations of brain biogenic amines, which include catecholamines like dopamine and norepinephrine nih.gov. While PCB 126 is a pentachlorinated biphenyl, its structural similarity to this compound suggests that the latter may also have a limited direct impact on catecholamine levels. It is important to note that the absence of evidence is not evidence of absence, and further focused research on this compound is necessary to definitively characterize its neurochemical profile.

Ion Channel Modulation and Cellular Electrophysiology Research (e.g., Kv1.3 and Kv1.5 channels)

Recent electrophysiological studies have demonstrated that certain PCB congeners can modulate the activity of voltage-gated potassium (Kv) channels, which are crucial for a variety of physiological processes, including immune response and cardiac function. Research on the structurally similar dioxin-like PCB, 3,3',4,4'-tetrachlorobiphenyl (PCB77), has shown specific effects on human Kv1.3 and Kv1.5 channels. nih.govnih.govkoreascience.kr

In experiments using the Xenopus oocyte expression system, exposure to 10 nM of PCB77 for 15 minutes resulted in an approximately 30.6% enhancement of the Kv1.3 channel current nih.govnih.govkoreascience.kr. This potentiation of the Kv1.3 current was associated with slower activation and inactivation kinetics and a rightward shift in the steady-state activation curve nih.govnih.govkoreascience.kr. Conversely, PCB77 did not have a discernible effect on the Kv1.5 channel current at concentrations up to 10 nM nih.govnih.govkoreascience.kr. These findings suggest a selective modulatory effect of this tetrachlorobiphenyl congener on Kv1.3 channels, which could have implications for immune function, as Kv1.3 channels are prominently expressed in lymphocytes.

| Channel | PCB Congener | Concentration | Effect on Current | Activation Kinetics | Inactivation Kinetics | Steady-State Activation |

| Kv1.3 | 3,3',4,4'-Tetrachlorobiphenyl (PCB77) | 10 nM | ~30.6% enhancement | Slower | Slower | Rightward shift |

| Kv1.5 | 3,3',4,4'-Tetrachlorobiphenyl (PCB77) | up to 10 nM | No significant effect | Not applicable | Not applicable | Not applicable |

Immunological Modulatory Mechanisms in Experimental Models (e.g., Cytokine Production)

The immunomodulatory potential of tetrachlorobiphenyls has been investigated in cellular models, with evidence pointing towards alterations in cytokine production. In a study involving lipopolysaccharide (LPS)-stimulated Raw264.7 macrophages, pretreatment with 3,3',4,4'-tetrachlorobiphenyl (PCB77) was found to significantly suppress the production of tumor necrosis factor-α (TNF-α) and interleukin-10 (IL-10) nih.govnih.gov. This suggests that this PCB congener can impair immune function by altering the cytokine response of macrophages.

The mechanism for this immunological modulation may be linked to the effects of PCB77 on ion channels, specifically the enhancement of Kv1.3 currents, as these channels play a role in regulating immune cell activation nih.govnih.gov. By modulating the activity of these channels, tetrachlorobiphenyls may interfere with the signaling pathways that lead to cytokine synthesis and release.

| Cell Line | Stimulant | PCB Congener | Effect on TNF-α Production | Effect on IL-10 Production |

| Raw264.7 Macrophages | Lipopolysaccharide (LPS) | 3,3',4,4'-Tetrachlorobiphenyl (PCB77) | Significant suppression | Significant suppression |

Oxidative Stress Induction Mechanisms in Cellular Systems

A growing body of evidence suggests that exposure to certain PCB congeners can lead to the induction of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates. Studies on congeners structurally related to this compound indicate that the generation of ROS is a key mechanism of their toxicity.

For example, research on 2,3',4,4',5-pentachlorobiphenyl (PCB118) has shown that it can induce thyroid dysfunction by increasing mitochondrial oxidative stress semanticscholar.org. This is supported by findings that PCB118 exposure leads to mitochondrial damage and an increase in ROS production in both in vivo and in vitro models semanticscholar.org. Similarly, the hydroxylated metabolite of 3,3'-dichlorobiphenyl (PCB11) has been demonstrated to induce cytotoxicity by increasing the steady-state levels of intracellular superoxide and hydroperoxides researchgate.net. While direct studies on this compound are limited, the established link between dioxin-like PCBs and oxidative stress suggests a similar mechanism involving the disruption of mitochondrial function and the generation of ROS.

Structure-Activity Relationships (SARs) for Biochemical Effects of this compound

The biological and toxicological activities of PCBs are highly dependent on their chemical structure, particularly the number and position of chlorine atoms on the biphenyl rings. Structure-activity relationship (SAR) studies have been crucial in elucidating the mechanisms of action for these compounds.

A key determinant of the "dioxin-like" toxicity of certain PCB congeners is their ability to adopt a planar or coplanar conformation, which allows them to bind to the aryl hydrocarbon receptor (AhR) nih.gov. The most potent PCB congeners, including 3,3',4,4'-tetrachlorobiphenyl and 3,3',4,4',5-pentachlorobiphenyl, are those that lack chlorine substitutions in the ortho positions (positions 2, 2', 6, and 6'). This absence of bulky ortho-chlorines allows the two phenyl rings to rotate and assume a flat, coplanar structure that is isosteric to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the most potent AhR agonist nih.gov.

Quantitative structure-activity relationship (QSAR) studies have demonstrated a strong correlation between the AhR binding affinity, the induction of enzymes like aryl hydrocarbon hydroxylase (AHH), and the toxic potency of PCB congeners nih.gov. The order of activity generally follows: coplanar PCBs > mono-ortho-substituted PCBs > di-ortho-substituted PCBs nih.gov. This compound, having no ortho-chlorines, is expected to exhibit significant coplanarity and thus, potent dioxin-like activity through the AhR-mediated pathway.

While this compound itself is not chiral, the principles of stereoselectivity are highly relevant to the broader class of PCBs and their metabolites. Many PCB congeners with ortho-substitutions exist as stable rotational isomers, or atropisomers, which are non-superimposable mirror images (enantiomers). Furthermore, the metabolism of PCBs can introduce chiral centers, leading to the formation of chiral metabolites.

Research has shown that the biological interactions of these chiral PCBs and their metabolites can be stereoselective. For example, enantiomers can exhibit markedly different bioactivity and toxicity. The discrimination between stereoisomers can occur at the level of interaction with chiral biological targets, such as lipid membranes containing cholesterol. The specific β-configuration of cholesterol's 3-hydroxyl group has been shown to be crucial for the enantioselective interaction with certain molecules. This highlights that the three-dimensional structure of both the PCB congener and its biological target is a critical factor in determining its ultimate biological effect.

Advanced Analytical Methodologies in 3,3 ,4,5 Tetrachlorobiphenyl Research

Sample Preparation and Extraction Techniques for Complex Environmental and Biological Matrices

The initial and one of the most critical stages in the analysis of 3,3',4,5'-Tetrachlorobiphenyl is the effective extraction of the analyte from complex sample matrices while minimizing interferences. The choice of technique depends heavily on the matrix type, whether environmental (soil, sediment, water) or biological (tissues, blood, serum). researchgate.net

For environmental samples like soil and sediment, methods such as accelerated solvent extraction (ASE) or pressurized fluid extraction (PFE) are employed. These techniques use organic solvents at elevated temperatures and pressures to achieve rapid and efficient extraction. thermofisher.com For instance, a method for determining PCBs in soils utilizes a fully automated parallel extraction and evaporation system, demonstrating recoveries between 84.2% and 112.6% for various PCB analytes. thermofisher.com Given that PCBs are strongly sorbed by soil materials, particularly those with high organic content, the mobility of this compound is low when leached with aqueous solutions but high when leached with organic solvents. nm.gov

Biological matrices, such as biota tissues, present a significant challenge due to their high lipid content, which can interfere with analysis. nih.gov Pressurized liquid extraction (PLE) has been optimized for these samples, incorporating an in-situ clean-up step by including sorbents like Florisil directly in the extraction cell to retain lipids. nih.govnih.gov One such method developed for the simultaneous extraction of PCBs and their metabolites from small tissue samples used a hexane:dichloromethane:methanol solvent mixture with Florisil, achieving efficient recoveries. nih.gov For blood and serum samples, liquid-liquid extraction followed by solid-phase extraction (SPE) clean-up is a common approach. nih.govprotocols.io A congener-specific method for serum involves liquid-liquid extraction and subsequent chromatographic fractionation on a Carbopack-C/Florisil column. nih.gov

| Matrix Type | Extraction/Preparation Technique | Key Features | Reference |

|---|---|---|---|

| Soil/Sediment | Accelerated Solvent Extraction (ASE) / Pressurized Fluid Extraction (PFE) | Uses elevated temperature and pressure for rapid extraction with organic solvents. | thermofisher.com |

| Biota (e.g., fish liver, mussel tissue) | Pressurized Liquid Extraction (PLE) with in-situ cleanup | Incorporates sorbents like Florisil in the extraction cell to retain lipids. | nih.govnih.gov |

| Blood/Serum | Liquid-Liquid Extraction (LLE) followed by Solid-Phase Extraction (SPE) | Separates PCBs from the aqueous matrix, followed by a cleanup step to remove interferences. | nih.govprotocols.io |

| General | Soxhlet Extraction | A classical, though more time-consuming, method involving continuous extraction with a distilled solvent. | cdc.gov |

Chromatographic Separation Techniques for Congener-Specific Analysis

Due to the structural similarity among the 209 PCB congeners, achieving congener-specific separation is a significant analytical challenge. Chromatographic techniques are essential to resolve this compound from other isomers that may interfere with its quantification.

Gas chromatography (GC) is the most widely accepted and used technique for the quantitative determination of PCB congeners. clu-in.org High-resolution capillary columns are necessary for separating the complex mixtures. A common approach involves using a non-selective capillary column, such as one coated with a poly(5%-phenyl methyl)siloxane stationary phase, which can resolve a high number of congeners. nih.gov For example, an 80-meter column of this type was able to resolve 195 PCB congeners when combined with mass spectral deconvolution. nih.gov

The instrumental conditions, particularly the temperature program of the GC oven, are optimized to maximize separation. A typical program starts at a lower temperature, holds for a few minutes, and then ramps up in stages to a final high temperature to elute the more highly chlorinated congeners. thermofisher.com For instance, a method for analyzing PCBs in food samples used a 30-meter column with a temperature program starting at 90°C and ramping up to 290°C over approximately 25 minutes. thermofisher.com Often, a dual-column system is used to confirm the identity and quantification of the analytes. oup.com

For exceptionally complex samples where single-column GC cannot provide adequate separation, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced resolving power. chemistry-matters.com This technique utilizes two columns with different stationary phase chemistries connected by a modulator. chemistry-matters.com The modulator traps fractions of the effluent from the first dimension (1D) column and re-injects them onto the shorter, second dimension (2D) column for a rapid, secondary separation. chemistry-matters.com

GCxGC, often coupled with a time-of-flight mass spectrometer (TOFMS), has proven to be a powerful tool for resolving PCB congeners. mmu.ac.uk Studies have demonstrated the separation of over 190 individual PCB congeners in a single analytical run using various column combinations. mmu.ac.ukshimadzu.comosti.govresearchgate.net A common and effective setup involves a low-polarity, PCB-specific column in the first dimension coupled with a mid-polarity column in the second dimension. mmu.ac.uk This enhanced separation provides a detailed "fingerprint" of the PCB contamination, which is valuable in environmental forensic studies. chemistry-matters.commmu.ac.uk The structured distribution of congeners in the two-dimensional chromatographic space allows for easier peak identification and quantification. osti.gov

| Technique | Typical Column Configuration | Separation Capability | Reference |

|---|---|---|---|

| Gas Chromatography (GC) | Single high-resolution capillary column (e.g., 30-60m, 5% phenyl polysiloxane phase). | Good separation, but co-elution of some congeners is common. Can resolve up to 195 congeners with deconvolution. | clu-in.orgnih.gov |

| Comprehensive Two-Dimensional GC (GCxGC) | Two columns of different selectivity (e.g., 1D: Rtx-PCB, 2D: Rxi-17). | Superior resolving power. Can chromatographically separate over 188 congeners, with up to 200 identified in one run. | mmu.ac.ukosti.gov |

While GC is the dominant technique for PCB analysis, liquid chromatography (LC) coupled to mass spectrometry (LC-MS) is a valuable method, particularly for the analysis of PCB metabolites, such as hydroxylated PCBs (OH-PCBs). nih.gov A recent development involves the use of LC coupled with trapped ion mobility spectrometry and high-resolution time-of-flight mass spectrometry (LC-TIMS-TOF MS). This approach has been evaluated for the rapid, targeted analysis of OH-PCBs in human blood plasma. The "dilute-and-shoot" sample preparation strategy combined with the high selectivity of this LC-based method offers advantages over traditional workflows that require lengthy preparation and derivatization steps. nih.gov The addition of ion mobility separation provides another dimension of characterization, increasing detection selectivity and confidence in identification. nih.gov

Mass Spectrometry (MS) Detection and Quantification

Mass spectrometry is the preferred detection method for PCB analysis due to its high sensitivity and selectivity, allowing for definitive identification and quantification of this compound.

When coupled with GC, MS can operate in different modes. Single quadrupole GC-MS offers greater selectivity than older detectors like the electron capture detector (ECD). thermofisher.com For even higher selectivity and to minimize chemical background interference, triple quadrupole GC-MS/MS is increasingly utilized. thermofisher.com This technique operates in selected reaction monitoring (SRM) mode, where a specific precursor ion for the target analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored by the third quadrupole. This process significantly enhances the signal-to-noise ratio, which is crucial for trace-level analysis in complex matrices. thermofisher.comthermofisher.com

For the most demanding applications requiring ultra-low detection limits and high specificity, high-resolution mass spectrometry (HRMS) is the gold standard. HRGC-HRMS instruments can measure the mass-to-charge ratio (m/z) of ions with very high accuracy, allowing for the differentiation of target analytes from isobaric interferences (different compounds with the same nominal mass). dioxin20xx.org

This technique is routinely used for the analysis of dioxins and has been successfully applied to PCBs, achieving detection limits in the parts-per-trillion (ng/kg) range for tissue samples and parts-per-quadrillion (pg/L) for water samples. dioxin20xx.orgunc.edu The use of isotope-dilution, where a known amount of a ¹³C-labeled internal standard is added to the sample prior to extraction, is common in HRMS methods. nih.gov This approach corrects for any analyte loss during sample preparation and analysis, leading to highly accurate quantification. The resolving power and sensitivity of HRMS, particularly high-resolution time-of-flight (HR-TOFMS) systems, are critical for targeting specific trace components like this compound in highly complex mixtures such as fish oil. gcms.cz

Tandem Mass Spectrometry (MS/MS) and Multiple Reaction Monitoring (MRM)

Tandem mass spectrometry (MS/MS) is a powerful analytical technique utilized for the structural analysis and quantification of specific molecules in complex mixtures. The process involves multiple stages of mass analysis, typically using an instrument like a triple quadrupole mass spectrometer (QqQ-MS). In the first stage (Q1), a specific precursor ion (in this case, the molecular ion of this compound or its metabolite) is selected from all other ions generated from the sample. This isolated precursor ion is then passed into a collision cell (Q2), where it is fragmented through collision-induced dissociation (CID) with an inert gas. The resulting fragment ions, known as product ions, are then analyzed in the third stage (Q3), which selects a specific product ion for detection. researchgate.net

This process of selecting a precursor ion and one of its specific product ions is known as a "transition." The high specificity of MS/MS arises from the fact that it is highly unlikely for another compound in the sample to have both the same precursor ion mass and produce the same product ion mass.

Multiple Reaction Monitoring (MRM) is a scan mode in tandem mass spectrometry that leverages this high specificity for quantitative purposes. researchgate.netnih.gov In an MRM experiment, the mass spectrometer is programmed to rapidly switch between monitoring several predefined precursor-product ion transitions, allowing for the simultaneous quantification of multiple target analytes in a single chromatographic run. researchgate.netmdpi.comcreative-proteomics.com This method is characterized by its high selectivity, sensitivity, wide dynamic range, and excellent repeatability. creative-proteomics.comnih.gov

For the analysis of this compound, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is often the method of choice. nih.govescholarship.org The gas chromatograph separates the different PCB congeners, and the MS/MS detector, operating in MRM mode, provides highly selective and sensitive detection, minimizing interferences from the sample matrix and other co-eluting compounds. escholarship.org This is particularly crucial for distinguishing between isomers of hydroxylated metabolites, which can have very similar structures. escholarship.org

Table 1: Conceptual MRM Transitions for this compound Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Application |

| This compound | 292 | 222 | Quantification of parent compound |

| This compound | 292 | 186 | Confirmation of parent compound |

| Monohydroxy-tetrachlorobiphenyl | 308 | 273 | Quantification of hydroxylated metabolite |

| Monohydroxy-tetrachlorobiphenyl | 308 | 237 | Confirmation of hydroxylated metabolite |

Note: The m/z values are hypothetical and for illustrative purposes. Actual values would be determined experimentally.

Isotope Dilution Mass Spectrometry for Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for achieving the highest level of accuracy and precision in quantitative analysis. The principle of IDMS involves adding a known amount of an isotopically labeled version of the target analyte to the sample before any sample preparation or analysis steps. This labeled compound, often referred to as an internal standard, is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., ¹³C or ³⁷Cl).

Because the labeled standard and the native analyte behave identically during extraction, cleanup, and chromatographic separation, any sample loss or variation during these steps will affect both compounds equally. researchgate.net The final quantification is based on measuring the ratio of the mass spectrometric signal of the native analyte to that of the isotopically labeled standard. This ratio is unaffected by sample losses, making IDMS an extremely robust and accurate quantification method.

In the context of polychlorinated biphenyls, research has demonstrated the successful application of IDMS using both ¹³C-labeled and, more recently, ³⁷Cl-labeled analogues. nih.govresearchgate.net One study detailed the synthesis of 12 ³⁷Cl-labeled PCBs and their application in IDMS for the analysis of solid samples like sediment and fish tissue. nih.gov The procedure allowed for the simultaneous quantification of multiple PCB congeners in a single GC-MS/MS injection without the need for a separate calibration graph. nih.gov The results obtained using the ³⁷Cl-labeled standards were in excellent agreement with the certified values of reference materials, demonstrating comparability with traditional IDMS methods that use ¹³C-labeled standards. nih.gov This approach significantly enhances the reliability of quantitative data for this compound in complex matrices.

Spectroscopic and Structural Elucidation Techniques (e.g., NMR Spectroscopy)

While mass spectrometry is exceptional for detection and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, including this compound and its metabolites. hyphadiscovery.comslideshare.net NMR spectroscopy is based on the principle that atomic nuclei with a property called "spin" will absorb and re-emit electromagnetic radiation when placed in a strong magnetic field. slideshare.net The frequency at which a nucleus absorbs radiation is highly dependent on its local chemical environment.

For a molecule like this compound, ¹H (proton) NMR and ¹³C NMR are the most common techniques used.

¹H NMR Spectroscopy : This technique provides information about the number of different types of protons in a molecule, the electronic environment of each proton, and how many protons are located on adjacent atoms. slideshare.net The chemical shift of a proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals information about neighboring protons.

¹³C NMR Spectroscopy : This method provides information about the different types of carbon atoms in a molecule. Each unique carbon atom typically gives a distinct signal, allowing chemists to determine the carbon skeleton of the compound.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish connectivity between atoms within the molecule. hyphadiscovery.com These experiments are crucial for unambiguously determining the exact substitution pattern of the chlorine atoms on the biphenyl (B1667301) rings and for identifying the precise location of hydroxyl groups in metabolites. hyphadiscovery.com Definitive structural identification by NMR is often necessary because MS/MS fragmentation patterns can sometimes lead to incorrect structural assignments. hyphadiscovery.com

Development of Novel Analytical Approaches for this compound and its Metabolites

The study of PCB metabolism requires analytical methods capable of identifying and quantifying a wide range of transformation products, particularly hydroxylated metabolites (OH-PCBs). nih.govnih.govresearchgate.net Traditional analytical methods for OH-PCBs, especially those based on gas chromatography (GC), have a significant drawback: the polar hydroxyl group makes these compounds non-volatile. nih.gov Consequently, a derivatization step, such as methylation, is required to convert the OH-PCBs into more volatile methoxylated derivatives (MeO-PCBs) before GC analysis. escholarship.orgnih.gov This derivatization process can be time-consuming and may introduce experimental errors. nih.gov

To overcome the limitations of derivatization-based methods, novel approaches focusing on the direct determination of OH-PCBs have been developed. A significant advancement in this area is the use of High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). nih.govnih.govresearchgate.net

One study developed a rapid HPLC-MS method for the direct measurement of hydroxylated metabolites of the closely related 3,3',4,4'-tetrachlorobiphenyl (B1197948) (CB 77) in poplar plants. nih.govnih.govresearchgate.net This method successfully separated and quantified three potential OH-PCB metabolites without any prior derivatization. nih.gov The analysis was performed using an electrospray ionization source in negative ion mode (ESI(-)-MS), which is well-suited for detecting polar, acidic compounds like OH-PCBs. nih.gov This direct approach not only simplifies the sample preparation workflow but also avoids potential inaccuracies associated with derivatization reactions. nih.gov

Table 2: Analytical Performance of a Direct HPLC-MS Method for OH-PCB Metabolites

| Parameter | 4′-hydroxy-3,3′,4,5′-tetrachlorobiphenyl | 5-hydroxy-3,3′,4,4′-tetrachlorobiphenyl | 6-hydroxy-3,3′,4,4′-tetrachlorobiphenyl |

| Linear Range (ng/mL) | 2.0 - 100 | 2.0 - 100 | 2.0 - 100 |